![molecular formula C30H18 B14315086 1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene] CAS No. 106785-01-7](/img/structure/B14315086.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(phenylethynyl)phenyl]ethyne: is an organic compound that belongs to the class of phenylene ethynylene derivatives. This compound is known for its unique structural properties, which include two phenylethynyl groups attached to a central ethyne moiety. The compound exhibits interesting photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(phenylethynyl)phenyl]ethyne typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 1,4-diiodobenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Bis[4-(phenylethynyl)phenyl]ethyne can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: Bis[4-(phenylethynyl)phenyl]ethyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Bromine in carbon tetrachloride at room temperature for halogenation.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Bis[4-(phenylethynyl)phenyl]ethyne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of photophysical properties and as a model compound for understanding electron transport in organic materials.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its high photoluminescence efficiency.
Medicine: Explored for its potential use in drug delivery systems and as a component in the design of new therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electrical properties.
Mecanismo De Acción
The mechanism by which Bis[4-(phenylethynyl)phenyl]ethyne exerts its effects is primarily related to its ability to participate in π-conjugation and electron transport. The compound’s extended π-system allows for efficient delocalization of electrons, which is crucial for its photophysical and electrochemical properties. In OLEDs, the compound functions as a hole transport layer, facilitating the movement of positive charges and enhancing device performance. In biological systems, its fluorescence properties enable it to act as a probe for imaging applications.
Comparación Con Compuestos Similares
1,4-Bis(phenylethynyl)benzene: Similar structure but lacks the central ethyne moiety.
9,10-Bis(phenylethynyl)anthracene: Contains an anthracene core instead of a phenylene core.
3,4-Bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A more complex structure with additional pyridine rings.
Uniqueness: Bis[4-(phenylethynyl)phenyl]ethyne is unique due to its central ethyne moiety, which provides additional sites for functionalization and enhances its electron transport properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Propiedades
Número CAS |
106785-01-7 |
|---|---|
Fórmula molecular |
C30H18 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1-(2-phenylethynyl)-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C30H18/c1-3-7-25(8-4-1)11-13-27-15-19-29(20-16-27)23-24-30-21-17-28(18-22-30)14-12-26-9-5-2-6-10-26/h1-10,15-22H |
Clave InChI |
XHPZXKSRNGWWIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
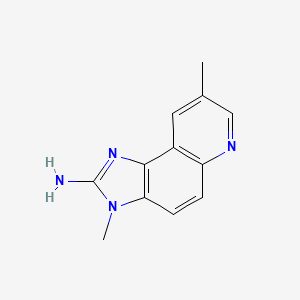
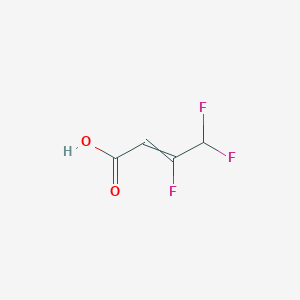
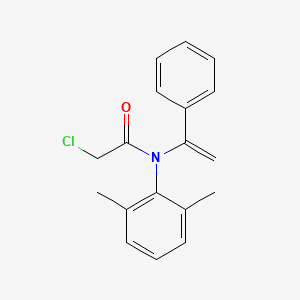

![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
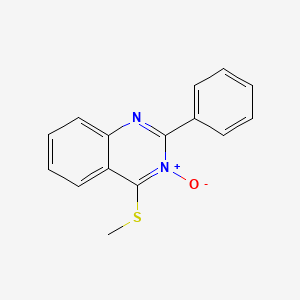
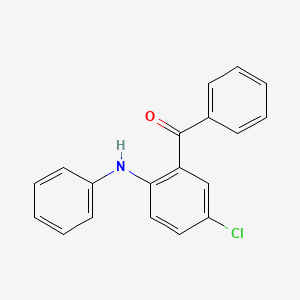



![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
